molecular formula C42H50N2O4 B12057204 N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide)

N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide)

Cat. No.: B12057204
M. Wt: 646.9 g/mol
InChI Key: UXJIDQVUTGVBNI-XPSQVAKYSA-N
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Description

N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexane ring substituted with two N-hydroxyacetamide groups, each further substituted with two 3,5-dimethylphenyl groups. The stereochemistry of the cyclohexane ring is specified as (1R,2R), indicating the spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) typically involves multi-step organic reactions. The starting materials often include cyclohexane derivatives and 3,5-dimethylphenyl acetamide. The key steps in the synthesis may involve:

    Formation of the cyclohexane core: This can be achieved through cyclization reactions under controlled conditions.

    Introduction of N-hydroxyacetamide groups: This step may involve acylation reactions using acetic anhydride or similar reagents.

    Substitution with 3,5-dimethylphenyl groups: This can be done through Friedel-Crafts alkylation or related reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of flow reactors for continuous synthesis, which offers better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) can undergo various chemical reactions, including:

    Oxidation: The N-hydroxyacetamide groups can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound may have potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: It may be used in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism by which N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) exerts its effects is likely related to its ability to form hydrogen bonds and interact with specific molecular targets. The N-hydroxyacetamide groups can participate in hydrogen bonding, which may stabilize transition states or interact with active sites of enzymes. The aromatic rings may also engage in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use in organocatalysis.

    (1R,2R)-N,N’-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II): Used as a catalyst in asymmetric synthesis.

Properties

Molecular Formula

C42H50N2O4

Molecular Weight

646.9 g/mol

IUPAC Name

N-[(1R,2R)-2-[[2,2-bis(3,5-dimethylphenyl)acetyl]-hydroxyamino]cyclohexyl]-2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide

InChI

InChI=1S/C42H50N2O4/c1-25-13-26(2)18-33(17-25)39(34-19-27(3)14-28(4)20-34)41(45)43(47)37-11-9-10-12-38(37)44(48)42(46)40(35-21-29(5)15-30(6)22-35)36-23-31(7)16-32(8)24-36/h13-24,37-40,47-48H,9-12H2,1-8H3/t37-,38-/m1/s1

InChI Key

UXJIDQVUTGVBNI-XPSQVAKYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)C(C2=CC(=CC(=C2)C)C)C(=O)N([C@@H]3CCCC[C@H]3N(C(=O)C(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)O)O)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC(=CC(=C2)C)C)C(=O)N(C3CCCCC3N(C(=O)C(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)O)O)C

Origin of Product

United States

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